7-Iodo-7-deaza-2',3'-dideoxyguanosine

DNA Sequencing Reagent Synthesis Fluorescent Nucleotide Labeling Chain Terminator Preparation

This 7-iodo derivative provides the essential synthetic handle for generating fluorescence-labeled DNA sequencing terminators, a capability absent in non-iodinated 7-deaza-ddG. Its dual chain-termination and 7-position iodine modification make it the required guanosine analog for automated DNA sequencing reagent synthesis. High purity (≥98%) material is essential for reliable analytical and synthetic applications.

Molecular Formula C11H13IN4O3
Molecular Weight 376.15 g/mol
Cat. No. B13391133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-7-deaza-2',3'-dideoxyguanosine
Molecular FormulaC11H13IN4O3
Molecular Weight376.15 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I
InChIInChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)
InChIKeyKJNOBXXCZQLWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-7-deaza-2',3'-dideoxyguanosine: Structural Profile and Functional Role as a Modified Nucleoside Analog


7-Iodo-7-deaza-2',3'-dideoxyguanosine (CAS 114748-67-3) is a chemically modified purine nucleoside analog belonging to the 7-deazapurine 2',3'-dideoxynucleoside class [1]. Its defining structural features are the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar—which confers DNA chain termination properties—and the replacement of the nitrogen atom at the 7-position of the guanine base with a carbon atom substituted by an iodine atom . This dual modification creates a molecular scaffold that serves as both a reversible terminator in DNA sequencing applications and an intermediate for the synthesis of fluorescence-labeled nucleotide reagents [2].

Why 7-Iodo-7-deaza-2',3'-dideoxyguanosine Cannot Be Replaced by Simpler 7-Deazapurine or Dideoxyguanosine Analogs


Attempting to substitute 7-Iodo-7-deaza-2',3'-dideoxyguanosine with simpler analogs such as unsubstituted 7-deaza-2',3'-dideoxyguanosine (7-deaza-ddG) or the parent 2',3'-dideoxyguanosine (ddG) introduces distinct functional liabilities. The iodine atom at the 7-position is not an inert modification; it provides a critical synthetic handle for further derivatization into fluorescence-labeled chain terminators required for automated DNA sequencing [1]. Unsubstituted 7-deaza-ddG lacks this reactive site and cannot be converted into these essential reagents. Furthermore, while both classes possess anti-HIV-1 reverse transcriptase activity—7-deaza-ddG exhibits a Ki of 25 nM —the 7-iodo modification in this compound fundamentally redirects its primary utility toward nucleic acid detection and sequencing applications rather than direct antiviral drug development. Procurement of the incorrect analog would therefore either deprive researchers of the iodinated derivatization handle needed for sequencing reagent preparation or, conversely, introduce an unnecessary iodine substituent in applications where only the base chain-termination properties are required.

Quantitative Differentiation of 7-Iodo-7-deaza-2',3'-dideoxyguanosine: Comparative Evidence for Procurement Decisions


Comparative Synthetic Utility: Iodine as a Reactive Handle for Fluorescent Labeling of Sequencing Reagents

7-Iodo-7-deaza-2',3'-dideoxyguanosine differentiates from unsubstituted 7-deaza-2',3'-dideoxyguanosine (7-deaza-ddG) by possessing an iodine atom at the 7-position, which serves as a reactive site for palladium-catalyzed cross-coupling reactions to attach fluorescent dyes or other reporter groups [1]. This chemical capability enables its conversion into fluorescence-tagged chain-terminating substrates for DNA polymerases—a key step in preparing reagents for automated DNA sequencing [1]. In contrast, unsubstituted 7-deaza-ddG lacks this reactive halogen handle and therefore cannot undergo the same derivatization chemistry to yield fluorescently labeled sequencing reagents.

DNA Sequencing Reagent Synthesis Fluorescent Nucleotide Labeling Chain Terminator Preparation

HIV-1 Reverse Transcriptase Inhibition: Comparative Ki Values Across Deazaguanine Analogs

Within the 7-deazapurine 2',3'-dideoxynucleoside class, 7-deaza-2',3'-dideoxyguanosine (7-deaza-ddG) inhibits HIV-1 reverse transcriptase with a Ki of 25 nM . While direct Ki data for 7-Iodo-7-deaza-2',3'-dideoxyguanosine against HIV-1 RT are not reported in accessible literature, the compound is structurally positioned as a halogenated derivative within the same class and is used in antiviral mechanism studies . Class-level data indicate that 7-deazaguanine 2',3'-dideoxynucleosides, including the 3'-fluoro-substituted analogs, exhibit high inhibitory activity against HIV-1 reverse transcriptase [1]. The iodine substitution at the 7-position in this compound is primarily intended to confer additional synthetic versatility (see Evidence Item 1) rather than to optimize RT inhibition potency.

HIV-1 Reverse Transcriptase Enzyme Inhibition Kinetics Nucleoside Analog Potency

Molecular Weight and Density: Physical Property Comparison with Closest Analogs

7-Iodo-7-deaza-2',3'-dideoxyguanosine exhibits a molecular weight of 376.15 g/mol and a predicted density of 2.35 ± 0.1 g/cm³ . This molecular weight is significantly higher than that of the unsubstituted analog 7-deaza-2',3'-dideoxyguanosine (C11H14N4O3; molecular weight ~250 g/mol) due to the iodine atom substitution. The iodine substituent also distinguishes it from the related compound 7-Iodo-2',3'-dideoxy-7-deazaadenosine, which shares the same 7-iodo-7-deazapurine scaffold but differs in the 2-amino group (present in guanosine derivative, absent in adenosine derivative) . These physical properties provide analytical benchmarks for identity verification and purity assessment.

Physicochemical Characterization Analytical Reference Standards Quality Control

Chain Termination Mechanism: Universal 2',3'-Dideoxy Function Shared Across the Class

The 2',3'-dideoxyribose moiety in 7-Iodo-7-deaza-2',3'-dideoxyguanosine confers chain-terminating activity when incorporated into DNA by polymerases, as the absence of 3'-hydroxyl groups prevents further phosphodiester bond formation . This mechanism is shared across all 2',3'-dideoxynucleosides, including the comparator 2',3'-dideoxyguanosine (ddG), which has been shown to inhibit HBV DNA production in 2.2.15 cells with 90% inhibition at 9.1 µmol/L [1]. The 7-deaza-7-iodo modification does not alter this fundamental chain-termination property but rather enhances the compound's utility as a reversible terminator when coupled with appropriate fluorescent labels [2].

DNA Chain Termination Nucleic Acid Synthesis Polymerase Substrate

Validated Application Scenarios for 7-Iodo-7-deaza-2',3'-dideoxyguanosine in Research and Industrial Settings


Synthesis of Fluorescence-Tagged Chain-Terminating Substrates for Automated DNA Sequencing

This compound serves as a key intermediate in the preparation of fluorescence-labeled dideoxynucleotide reagents for automated DNA sequencing [1]. The iodine atom at the 7-position provides a reactive site for palladium-catalyzed cross-coupling with fluorescent dye moieties, enabling the generation of chain terminators that are compatible with DNA polymerase incorporation and fluorescence detection [1]. Researchers and reagent manufacturers requiring a guanosine-based fluorescent terminator should select this compound over non-iodinated 7-deaza-ddG, which lacks the necessary halogen handle for dye conjugation.

Investigation of Antiviral Nucleoside Mechanism and Structure-Activity Relationships

In studies examining the structure-activity relationships of 7-deazapurine nucleoside analogs against HIV-1 reverse transcriptase, this iodinated derivative can serve as a comparator to evaluate the impact of 7-position halogen substitution on enzymatic inhibition and cellular antiviral activity . While unsubstituted 7-deaza-ddG demonstrates a Ki of 25 nM against HIV-1 RT , parallel testing with the 7-iodo analog allows researchers to determine whether iodine substitution alters inhibitory potency, selectivity, or metabolic stability within the 7-deazapurine scaffold class .

Oligonucleotide Synthesis and Nucleic Acid Probe Development

The 7-deaza modification in this compound enhances base stability and reduces hydrogen bonding ambiguity relative to natural guanosine, while the iodine substituent facilitates radiolabeling or photo-crosslinking studies . This combination makes the compound suitable for incorporation into synthetic oligonucleotides intended for hybridization probes, antisense constructs, or nucleic acid-protein interaction studies where modified guanine residues are required to minimize secondary structure artifacts or enable site-specific detection.

Analytical Reference Standard for Modified Nucleoside Identification

With a defined molecular weight of 376.15 g/mol and a predicted density of 2.35 ± 0.1 g/cm³ , this compound can serve as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) method development aimed at detecting and quantifying 7-deazapurine nucleoside analogs in biological matrices or synthetic mixtures. Procurement of high-purity material (≥95% as specified in vendor datasheets ) is essential for this application.

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